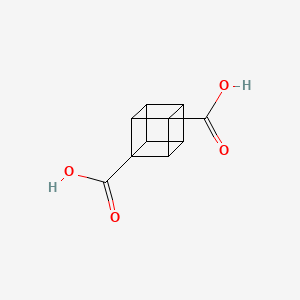

Cubane-1,3-dicarboxylic acid

Vue d'ensemble

Description

Cubane-1,3-dicarboxylic acid is a derivative of cubane, a highly strained hydrocarbon with a cubic structure Cubane itself is a fascinating molecule due to its unique geometry, where eight carbon atoms are arranged at the corners of a cube This structure imparts significant strain to the molecule, making it highly reactive

Méthodes De Préparation

The synthesis of cubane-1,3-dicarboxylic acid involves several steps, starting from readily available precursors. One common method involves the following steps:

Starting Material: The synthesis begins with cyclopentanone.

Bromination: Cyclopentanone is brominated using N-bromosuccinimide to introduce allylic bromine atoms.

Diels-Alder Reaction: The brominated compound undergoes a Diels-Alder reaction to form a dimer.

Photochemical Cycloaddition: The dimer is subjected to a photochemical [2+2] cycloaddition to form a cage-like structure.

Favorskii Rearrangement: The cage-like structure undergoes a Favorskii rearrangement to introduce carboxylic acid groups.

Decarboxylation: The final step involves decarboxylation to yield this compound

Analyse Des Réactions Chimiques

Cubane-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid groups can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acids to alcohols or other functional groups.

Substitution: The strained nature of the cubane ring makes it susceptible to nucleophilic substitution reactions.

Esterification: The carboxylic acid groups can react with alcohols to form esters

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include esters, alcohols, and substituted cubane derivatives.

Applications De Recherche Scientifique

Cubane-1,3-dicarboxylic acid is a derivative of cubane featuring carboxylic acid groups at the 1 and 3 positions of the cubane structure. Cubane itself is a highly strained hydrocarbon with a cubic arrangement of eight carbon atoms, making it a fascinating and reactive molecule . this compound and its derivatives are being explored for diverse applications in biology, medicine, industry, nanotechnology, and materials science .

Scientific Research Applications

Biology

Cubane derivatives, including this compound, are of interest as bioisosteres for benzene rings in drug design . Replacing a phenyl ring with a cubyl unit can improve a compound's biological activity . Due to their unique structure, cubanes can act as structural isosteres for isophthalamides in hydrogen bond-templated interlocked molecules .

Medicine

Cubane derivatives have high energy density, making them potential candidates for high-energy materials such as explosives and propellants.

Industry

this compound and its derivatives are investigated for potential use in nanotechnology and materials science. They are also being explored for applications in supramolecular chemistry and biochemistry .

Synthesis of this compound

The synthesis of this compound involves several steps, starting from readily available precursors:

- Starting Material : The synthesis begins with cyclopentanone.

- Bromination : Cyclopentanone is brominated using N-bromosuccinimide to introduce allylic bromine atoms.

- Diels-Alder Reaction : The brominated compound undergoes a Diels-Alder reaction to form a dimer.

- Photochemical Cycloaddition : The dimer is subjected to a photochemical [2+2] cycloaddition to form a cage-like structure.

- Favorskii Rearrangement : The cage-like structure undergoes a Favorskii rearrangement to introduce carboxylic acid groups.

- Decarboxylation : The final step involves decarboxylation to yield this compound.

A robust multigram-scale synthesis of 1,3-disubstituted cubanes has been reported, exploiting a readily available enone intermediate. This approach involves a novel Wharton transposition to access useful quantities of 1,3-disubstituted cubanes for diverse applications . Dimethyl 1,3-cubane dicarboxylate can be readily converted into a variety of different 1,3-disubstituted cubane derivatives via acid-ester intermediate .

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation : The carboxylic acid groups can be oxidized to form corresponding derivatives.

- Reduction : Reduction reactions can convert the carboxylic acids to alcohols or other functional groups.

- Substitution : The strained nature of the cubane ring makes it susceptible to nucleophilic substitution reactions.

- Esterification : The carboxylic acid groups can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include esters, alcohols, and substituted cubane derivatives.

Mécanisme D'action

The mechanism by which cubane-1,3-dicarboxylic acid exerts its effects is primarily related to its highly strained structure. The strain in the cubane ring makes it highly reactive, allowing it to participate in various chemical reactions. The carboxylic acid groups can interact with molecular targets through hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .

Comparaison Avec Des Composés Similaires

Cubane-1,3-dicarboxylic acid can be compared with other similar compounds, such as:

Cubane-1,4-dicarboxylic acid: Another cubane derivative with carboxylic acid groups at the 1 and 4 positions. It shares similar reactivity but differs in the position of functional groups.

Bicyclo[1.1.1]pentane derivatives:

Bicyclo[2.2.2]octane derivatives: These compounds have a less strained structure compared to cubane but are still of interest in materials science and drug design

Activité Biologique

Cubane-1,3-dicarboxylic acid (CDA) is a unique compound derived from the cubane framework, characterized by its highly strained cubic structure. This strain contributes to its reactivity and potential applications in medicinal chemistry, materials science, and drug design. This article explores the biological activity of CDA, emphasizing its mechanisms of action, chemical properties, and relevant case studies.

Overview of this compound

CDA is notable for its two carboxylic acid groups, which make it a versatile building block for further chemical modifications. The compound's rigid structure allows it to act as a bioisostere for benzene rings in drug design, potentially leading to improved pharmacological profiles.

The biological activity of CDA is primarily influenced by its structural features:

- Strain-Induced Reactivity : The high strain in the cubane ring facilitates various chemical reactions, including nucleophilic substitutions and esterifications. This reactivity allows CDA to interact with biological molecules through hydrogen bonding and other interactions.

- Bioisosteric Properties : As a bioisostere for benzene, CDA can replace aromatic rings in drug candidates, potentially enhancing their solubility and metabolic stability. Studies have shown that substituting phenyl groups with cubyl units can lead to compounds with better biological properties .

CDA exhibits several important physicochemical properties that contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 174.17 g/mol |

| LogP (octanol-water partition coefficient) | -0.5 |

| Aqueous Solubility | High |

| pKa (carboxylic acids) | ~4.5 |

These properties indicate that CDA is less lipophilic than many traditional drug candidates, which can enhance its solubility in biological systems .

Case Studies and Research Findings

-

Drug Design Applications :

- CDA has been explored as a scaffold in drug design due to its ability to replace aromatic rings without significantly altering the compound's overall shape. For instance, studies have demonstrated that cubane derivatives exhibit enhanced metabolic stability compared to their benzene counterparts. Specifically, cubane derivatives showed lower intrinsic clearance rates in vitro compared to traditional aromatic drugs .

-

Synthesis and Functionalization :

- Recent advancements in synthetic methodologies have facilitated the production of CDA and its derivatives. For example, a multi-step synthesis involving a Diels-Alder reaction has been reported to yield CDA efficiently . The ability to functionalize CDA further enhances its utility in medicinal chemistry.

-

Biological Activity Studies :

- In vitro studies have indicated that CDA derivatives exhibit promising activity against various biological targets. For example, cubane-containing compounds have shown potential as inhibitors of specific enzymes involved in disease pathways . The structural rigidity of cubanes may contribute to their effectiveness by providing a stable interaction with target proteins.

Propriétés

IUPAC Name |

cubane-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-7(12)9-3-1-4-2(3)6(9)10(4,5(1)9)8(13)14/h1-6H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXBGIYGYSEKEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1C5(C2C3(C45)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.